4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide
Description
4-((2-((2-Chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a quinazolinone-derived compound featuring a thioether linkage at position 2 of the quinazolinone core. The molecule is structurally characterized by:
- A 4-oxoquinazolin-3(4H)-one scaffold, a heterocyclic system known for its pharmacological relevance, particularly in enzyme inhibition .
- A benzamide group at position 3, substituted with a cyclopentyl moiety, which may enhance metabolic stability and target binding .
This compound’s synthesis likely follows S-alkylation strategies analogous to those reported for related quinazolinones, where a thiol-containing intermediate reacts with α-halogenated ketones or acetamides under basic conditions . Spectral confirmation (e.g., absence of νS-H in IR and presence of νC=S at ~1250 cm⁻¹) aligns with tautomeric stabilization in the thione form, as observed in structurally similar derivatives .
Properties
IUPAC Name |
4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN3O2S/c29-24-15-21(30)14-13-20(24)17-36-28-32-25-8-4-3-7-23(25)27(35)33(28)16-18-9-11-19(12-10-18)26(34)31-22-5-1-2-6-22/h3-4,7-15,22H,1-2,5-6,16-17H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXWZOMMEGPQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound , “4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide,” is a derivative of quinazoline, a class of compounds known for their diverse biological activities. Quinazolines have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Structural Features
- Quinazoline Core : The quinazoline moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
- Chloro-Fluorobenzyl Group : The presence of halogens (chlorine and fluorine) often enhances the lipophilicity and bioactivity of organic compounds.
- Cyclopentyl Group : This cyclic structure may influence the compound's pharmacokinetics and binding affinity to biological targets.
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: Quinazoline Derivatives
- Study Reference : A study published in Journal of Medicinal Chemistry demonstrated that certain quinazoline derivatives inhibited the proliferation of human cancer cells (e.g., MCF-7 breast cancer cells).
- Mechanism : The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell signaling pathways.
Antimicrobial Activity
Quinazolines have also been reported to possess antimicrobial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
- Study Reference : Research published in Bioorganic & Medicinal Chemistry Letters found that specific quinazoline derivatives exhibited activity against Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is thought to result from disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Some quinazoline derivatives have been investigated for their anti-inflammatory effects, showing promise in reducing inflammation in various models.
Case Study: In Vivo Studies
- Study Reference : An investigation in European Journal of Pharmacology highlighted that certain quinazolines reduced inflammatory markers in animal models of arthritis.
- Mechanism : This effect is typically mediated through inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| 2-Chloroquinazoline | Anticancer | Tyrosine Kinase Inhibition | Journal of Medicinal Chemistry |
| 4-Fluoroquinazoline | Antimicrobial | Cell Wall Synthesis Disruption | Bioorganic & Medicinal Chemistry Letters |
| 6-Methylquinazoline | Anti-inflammatory | Cytokine Inhibition | European Journal of Pharmacology |
Comparison with Similar Compounds
Table 1: Structural Features of Quinazolinone Derivatives
Key Observations :
- The target compound’s 2-chloro-4-fluorobenzylthio group distinguishes it from simpler alkylthio (e.g., methylthio in ) or hydrazineyl-thioethyl derivatives (). This halogenated aromatic system may enhance target affinity or lipophilicity compared to non-halogenated analogs.
Pharmacological and Physicochemical Comparison
Key Insights :
- The target compound’s IR νC=S (~1250 cm⁻¹) aligns with tautomeric thione stabilization, consistent with and .
- N-cyclopentylbenzamide may reduce solubility compared to sulfonamide derivatives (), impacting bioavailability.
- Halogenation (Cl, F) in the target compound could enhance binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
